molecular formula C8H5BrClNO4 B13117144 2-(4-Bromo-5-chloro-2-nitrophenyl)aceticacid

2-(4-Bromo-5-chloro-2-nitrophenyl)aceticacid

Cat. No.: B13117144
M. Wt: 294.48 g/mol
InChI Key: KHDHFPFZGCHOEC-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-chloro-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5BrClNO4 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-chloro-2-nitrophenyl)acetic acid typically involves the nitration of 4-bromo-5-chlorophenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration or decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Bromo-5-chloro-2-nitrophenyl)acetic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-chloro-2-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The acetic acid moiety can be oxidized to a carboxylic acid derivative using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products Formed

    Reduction: 2-(4-Amino-5-chloro-2-nitrophenyl)acetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2-(4-Bromo-5-chloro-2-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-chloro-2-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-5-chloro-2-nitrophenyl)acetic acid: C8H5BrClNO4

    2-(2-Bromo-4-nitrophenyl)acetic acid: C8H6BrNO4

    2-Bromo-4-chloro-6-nitrophenylacetic acid: C8H5BrClNO4

Uniqueness

2-(4-Bromo-5-chloro-2-nitrophenyl)acetic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and nitro groups on the phenyl ring, along with the acetic acid moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H5BrClNO4

Molecular Weight

294.48 g/mol

IUPAC Name

2-(4-bromo-5-chloro-2-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5BrClNO4/c9-5-3-7(11(14)15)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13)

InChI Key

KHDHFPFZGCHOEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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